Terconazole-d4
CAS No.: 1398065-50-3
Cat. No.: VC0149608
Molecular Formula: C₂₆H₂₇D₄Cl₂N₅O₃
Molecular Weight: 536.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1398065-50-3 |
|---|---|
| Molecular Formula | C₂₆H₂₇D₄Cl₂N₅O₃ |
| Molecular Weight | 536.49 |
Introduction
Chemical Structure and Properties
Terconazole-d4, formally known as 2,2,6,6-tetradeuterio-1-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-propan-2-ylpiperazine, features a molecular formula of C26D4H27Cl2N5O3 and a molecular weight of 536.487 g/mol . The compound maintains the structural integrity of the parent terconazole molecule while incorporating four deuterium atoms specifically at the 2,2,6,6-positions of the piperazine ring.
Physical Properties
Terconazole-d4 is characterized by the following physical properties:
Table 1: Physical Properties of Terconazole-d4
| Property | Value |
|---|---|
| Molecular Weight | 536.487 g/mol |
| Accurate Mass | 535.206 |
| Physical State | Neat (solid) |
| Deuterium Enrichment | 98 atom % D |
| Chemical Purity | Minimum 98% |
| CAS Number | 1398065-50-3 |
| Unlabeled CAS Number | 67915-31-5 |
The compound maintains an impressive isotopic purity of 98 atom % D, ensuring its reliability as an analytical standard .
Significance as a Deuterated Compound
Terconazole-d4 represents a specialized category of chemical compounds known as stable isotope-labeled analogs. The strategic incorporation of deuterium atoms provides distinct advantages for analytical applications while maintaining near-identical chemical behavior to the parent compound.
Analytical Advantages
The deuterium labeling creates a mass shift in spectroscopic analysis, enabling precise differentiation between the deuterated standard and the non-deuterated analyte in mass spectrometry. This property is particularly valuable in quantitative analysis, pharmacokinetic studies, and metabolic investigations, where accurate compound tracking and quantification are essential.
Synthesis and Production
The production of Terconazole-d4 involves specialized synthetic pathways designed to achieve high isotopic purity while maintaining the structural integrity of the parent compound.
Synthetic Approach
The synthesis typically begins with the deuterated piperazine ring, where hydrogen atoms at positions 2,2,6,6 are replaced with deuterium through controlled exchange reactions. This deuterated intermediate is then incorporated into the complete molecular framework through strategic coupling reactions that preserve the stereochemical configuration and functional group arrangement of terconazole.
Production Considerations
Terconazole-d4 is classified as a made-to-order product, produced only when specifically requested . This manufacturing approach reflects both the specialized nature of the compound and its targeted applications in analytical chemistry and pharmaceutical research.
Terconazole-d4 finds its primary application as a reference standard in analytical chemistry, particularly in pharmaceutical analysis and quality control.
Reference Standard
As a stable isotope-labeled reference standard, Terconazole-d4 provides essential capabilities for:
-
Method validation in pharmaceutical analysis
-
Internal standardization in quantitative assays
-
Calibration of analytical instruments
-
Development of bioanalytical methods for pharmacokinetic studies
Analytical Methods
The compound supports various analytical techniques, including:
Table 2: Analytical Applications of Terconazole-d4
| Analytical Technique | Application |
|---|---|
| LC-MS/MS | Quantitative determination of terconazole in biological matrices |
| GC-MS | Metabolite identification and quantification |
| NMR Spectroscopy | Structural confirmation and purity assessment |
| RP-HPLC | Development and validation of stability-indicating methods |
The development of stability-indicating RP-HPLC methods for terconazole analysis represents one area where the deuterated analog can provide significant advantages .
Research Context: Terconazole in Antifungal Therapy
Understanding the research context of the parent compound terconazole provides important perspective on the significance of its deuterated analog.
Therapeutic Efficacy
Terconazole has demonstrated significant efficacy in the treatment of vulvovaginal candidiasis. Network meta-analysis has shown that terconazole is substantially more effective than placebo (OR = 18.0, 95% CrI 7.80-43.0) and has a respectable SUCRA value of 65.0%, positioning it as moderately effective among antifungal agents .
Comparative Efficacy
When compared with other antifungal agents, terconazole demonstrates a favorable efficacy profile as illustrated in the following comparative data:
Table 3: Comparative Efficacy of Antifungal Agents (Odds Ratios vs. Placebo)
| Antifungal Agent | Odds Ratio (95% CrI) | SUCRA Value (%) |
|---|---|---|
| Fluconazole | 26.0 (14.0-50.0) | 91.5 |
| Butoconazole | 25.0 (12.0-56.0) | 82.2 |
| Terconazole | 18.0 (7.80-43.0) | 65.0 |
| Clotrimazole | 17.0 (8.70-34.0) | 61.8 |
| Econazole | 14.0 (5.10-38.0) | 46.8 |
| Itraconazole | 14.0 (6.40-32.0) | 50.5 |
| Ketoconazole | 13.0 (6.10-27.0) | 42.8 |
| Miconazole | 12.0 (6.30-22.0) | 33.8 |
| Terbinafine | 5.20 (1.70-35.0) | 20.9 |
This comparative efficacy data highlights terconazole's position among antifungal agents, with performance superior to miconazole and ketoconazole but somewhat less effective than fluconazole and butoconazole .
Pharmaceutical Applications
Terconazole-d4 plays a crucial role in pharmaceutical development and quality control processes related to terconazole formulations.
Quality Control Applications
The deuterated analog serves as an essential reference standard for:
-
Identity confirmation of terconazole in pharmaceutical preparations
-
Purity assessment of drug substances and products
-
Stability testing and degradation product identification
-
Process control during manufacturing
Pharmacokinetic Studies
In pharmacokinetic investigations, Terconazole-d4 enables precise tracking and quantification of the parent drug in biological matrices, supporting:
-
Bioavailability assessments
-
Metabolism studies
-
Drug-drug interaction investigations
-
Therapeutic drug monitoring method development
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume